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molecular formula C9H8N2O4 B8804997 3-hydroxy-3-(nitromethyl)-1,3-dihydro-2H-indol-2-one CAS No. 91192-43-7

3-hydroxy-3-(nitromethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B8804997
M. Wt: 208.17 g/mol
InChI Key: LXHQTPGTMXKWEY-UHFFFAOYSA-N
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Patent
US08933248B2

Procedure details

Isatin (0.073 g) and nitromethane (0.1 ml) were added to water and the reaction mixture was vigorously stirred at a temperature of 30° C. for 10 minutes. The formed solid product was filtered and recrystallized with MeOH to afford pure product.
Quantity
0.073 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[N+:12]([CH3:15])([O-:14])=[O:13]>O>[OH:5][C:4]1([CH2:15][N+:12]([O-:14])=[O:13])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:1][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0.073 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
0.1 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was vigorously stirred at a temperature of 30° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed solid product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized with MeOH
CUSTOM
Type
CUSTOM
Details
to afford pure product

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC1(C(NC2=CC=CC=C12)=O)C[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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